molecular formula C25H39NP2 B8196665 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine

Cat. No.: B8196665
M. Wt: 415.5 g/mol
InChI Key: GAHSDHXCMWPMQY-UHFFFAOYSA-N
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Description

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is a sterically hindered, unsymmetrical phosphine ligand featuring a pyridine backbone with two distinct phosphino substituents. The pyridine ring at position 2 is substituted with a tert-butyl phosphino group and a benzyl moiety that itself bears a di-tert-butylphosphino-methyl group. This structure imparts significant steric bulk and strong electron-donating properties, making it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

ditert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NP2/c1-23(2,3)27(22-16-12-13-17-26-22)18-20-14-10-11-15-21(20)19-28(24(4,5)6)25(7,8)9/h10-17H,18-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSDHXCMWPMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .

Comparison with Similar Compounds

Structural and Functional Analogues

2,6-Bis((di-tert-butylphosphino)methyl)pyridine
  • Structure: A symmetrical derivative with di-tert-butylphosphino groups at positions 2 and 6 of the pyridine ring.
  • Key Differences: Symmetry vs. asymmetry: The symmetrical arrangement in 2,6-Bis((di-tert-butylphosphino)methyl)pyridine contrasts with the unsymmetrical benzyl-linked substituent in the target compound.
Phosphinine Derivatives (e.g., 2-(2’-pyridyl)-4-phenyl-6-(3’,5’-di-tert-butyl)phenylphosphinine)
  • Structure : Combines a pyridyl group with a phosphinine ring substituted by tert-butylphenyl groups.
  • Key Differences: Reactivity: Phosphinines are aromatic phosphorus heterocycles with delocalized electron systems, whereas the target compound features localized phosphino donors. Stability: The tert-butyl groups in both compounds slow nucleophilic attacks, but phosphinines are inherently more reactive due to their unsaturated P=C bonds .
3,5-Bis(di-tert-butylphosphinito)pyridine
  • Structure : A pincer ligand with phosphinito (P–O) groups at positions 3 and 5.
  • Key Differences: Donor strength: Phosphinito groups are weaker electron donors compared to phosphino groups, affecting catalytic activity in metal complexes. Steric parameters: Both compounds use tert-butyl groups for steric protection, but the pincer geometry enforces a rigid coordination environment .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Applications
2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine C₂₃H₃₉NP₂ 395.55 (est.) 2 (pyridine) Unsymmetrical, benzyl-linked phosphino Catalysis, asymmetric synthesis
2,6-Bis((di-tert-butylphosphino)methyl)pyridine C₂₃H₄₃NP₂ 395.55 2,6 (pyridine) Symmetrical, rigid backbone Homogeneous catalysis
2-(2’-pyridyl)-4-phenyl-6-(3’,5’-di-tert-butyl)phenylphosphinine C₂₉H₃₃NP 422.56 2,4,6 (phosphinine) Aromatic P-heterocycle, tert-butyl Stabilizing reactive metal centers
3,5-Bis(di-tert-butylphosphinito)pyridine C₂₁H₃₉NO₂P₂ 439.49 3,5 (pyridine) Pincer ligand, phosphinito donors Electrocatalysis, redox studies

Biological Activity

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine, commonly referred to as compound 1 , is a phosphine-derived ligand with significant implications in coordination chemistry and catalysis. Its unique structure, characterized by a pyridine ring and bulky phosphine groups, endows it with distinctive biological activities, particularly in the context of enzyme inhibition and metal complex formation.

Chemical Structure

  • Molecular Formula : C25_{25}H39_{39}N P2_2
  • CAS Number : 2410085-45-7
  • Molecular Weight : 431.54 g/mol

Biological Activity Overview

Compound 1 exhibits a range of biological activities primarily through its interactions with various biological targets, including proteins involved in oxidative stress response and enzymatic pathways.

The biological activity of compound 1 is largely attributed to its ability to act as a ligand for transition metals, facilitating catalytic processes that can influence biological systems. Its phosphine groups can coordinate with metal centers, enhancing the reactivity of metal complexes in biological systems.

1. Inhibition of Keap1-Nrf2 Interaction

A significant area of research has focused on the interaction between compound 1 and the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress:

  • Study Reference : A recent study demonstrated that compounds similar to 1 can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity and subsequent upregulation of antioxidant genes. This mechanism is beneficial in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

2. Catalytic Applications

In catalytic applications, compound 1 has been shown to facilitate reactions such as:

  • Alkoxycarbonylation : It acts as an effective ligand in palladium-catalyzed alkoxycarbonylation reactions, yielding high selectivity for linear esters from alkenes. This property is essential for synthesizing pharmaceuticals and agrochemicals .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Keap1-Nrf2 Inhibition Enhances Nrf2 activity; potential for oxidative stress treatment
Catalytic Efficiency Effective in palladium-catalyzed reactions
Selectivity High selectivity for linear esters

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